

# Performance Comparison of JAMM Inhibitors

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## Compound of Interest

Compound Name: JAMM protein inhibitor 2

Cat. No.: B7806181

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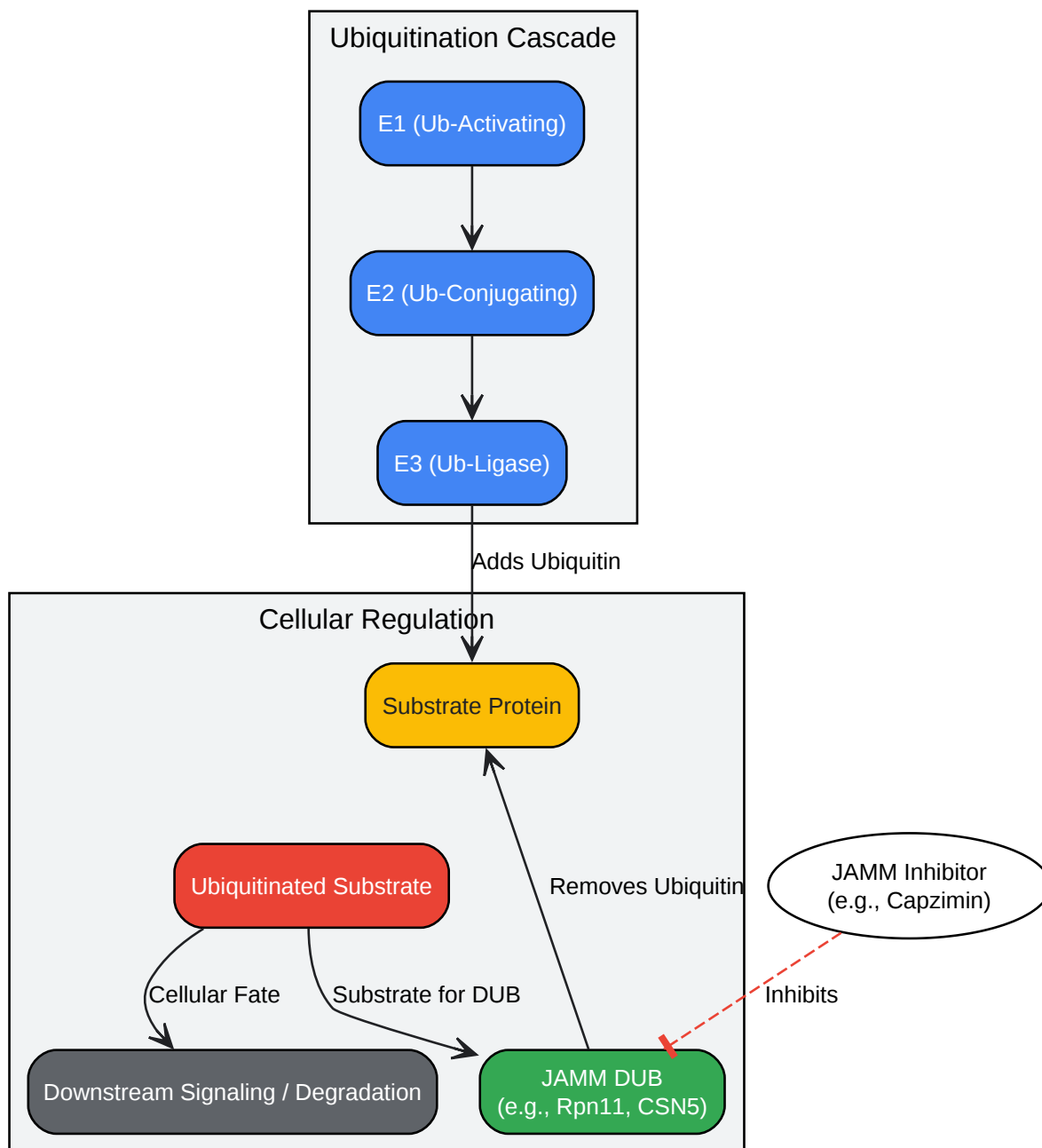
The following table summarizes the in vitro potency (IC<sub>50</sub>) of several small-molecule inhibitors against key JAMM family members. The primary mechanism of action for many of these inhibitors involves chelation of the catalytic Zn<sup>2+</sup> ion in the active site.[\[1\]](#)

Inhibitor	Target JAMM	IC50 (μM)	Selectivity Profile	Reference(s)
Capzimin	Rpn11	0.34	Selective for Rpn11. >5-fold selectivity over related JAMM proteases.	[1][3][6]
AMSH	4.5	[1]		
BRCC36	2.3	[1]		
CSN5	30	[1]		
CSN5i-3	CSN5	0.0058	Potent and selective for CSN5.	[5][7]
8-Thioquinoline (8TQ)	Rpn11	2.4	Broad-spectrum JAMM inhibitor.	[1]
BRCC36	1.6	[1]		
CSN5	10.3	[1]		
Thiolutin (THL)	Rpn11	0.53	Broad-spectrum JAMM inhibitor.	[1]
AMSH	3.96	[1]		
BRCC36	0.79	[1]		
CSN5	6.16	[1]		
Holomycin (HOL)	Rpn11	0.18	More potent than Thiolutin.	[1]
BRCC36	0.49	[1]		
BC-1471	STAMBP (AMSH)	0.33		

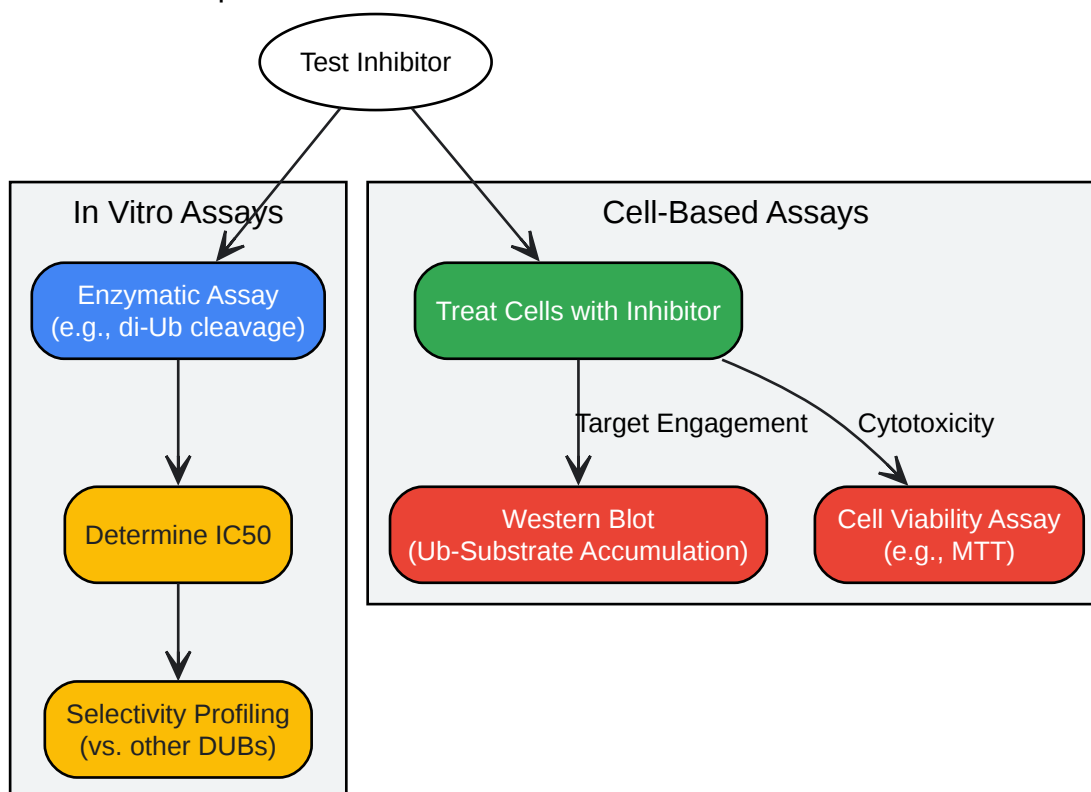
## Signaling Pathways and Experimental Workflows

To visualize the role of JAMM deubiquitinases and the methods used to assess their inhibitors, the following diagrams are provided.

## General JAMM DUB Signaling Pathway



## Experimental Workflow for JAMM Inhibitor Evaluation



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- To cite this document: BenchChem. [Performance Comparison of JAMM Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7806181#structural-comparison-of-jamm-inhibitors]

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